molecular formula C18H22ClN3OS B2789946 1-(2-Chlorophenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea CAS No. 1428350-22-4

1-(2-Chlorophenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea

カタログ番号 B2789946
CAS番号: 1428350-22-4
分子量: 363.9
InChIキー: MFLRFEGSPJXMGS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Chlorophenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea, also known as TAK-063, is a novel and potent inhibitor of phosphodiesterase 10A (PDE10A) that has shown promise in the treatment of several psychiatric disorders. PDE10A is an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain, which are important second messengers in the regulation of neuronal signaling. TAK-063 has been shown to enhance the activity of dopaminergic and glutamatergic neurotransmission, which are implicated in the pathophysiology of several psychiatric disorders.

作用機序

1-(2-Chlorophenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea exerts its pharmacological effects by inhibiting PDE10A, which leads to an increase in cAMP and cGMP levels in the brain. This, in turn, enhances the activity of dopaminergic and glutamatergic neurotransmission, which are implicated in the pathophysiology of several psychiatric disorders. This compound has also been shown to modulate the activity of several other neurotransmitter systems, including serotonin, norepinephrine, and acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical models. In animal models, this compound has been shown to increase the levels of several neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). This compound has also been shown to reduce oxidative stress and inflammation in the brain, which are implicated in the pathophysiology of several psychiatric disorders.

実験室実験の利点と制限

1-(2-Chlorophenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of PDE10A, which allows for precise modulation of the cAMP and cGMP signaling pathways. This compound has also been shown to have good pharmacokinetic properties, including good brain penetration and long half-life. However, this compound has some limitations for use in laboratory experiments, including its high cost and limited availability.

将来の方向性

1-(2-Chlorophenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea has shown promise in the treatment of several psychiatric disorders, and several future directions for research are possible. One potential direction is the development of this compound as a treatment for depression, which has been shown to be associated with reduced levels of cAMP and cGMP in the brain. Another potential direction is the development of this compound as a treatment for Parkinson's disease, which has been shown to be associated with reduced dopaminergic neurotransmission. Finally, this compound may have potential as a cognitive enhancer in healthy individuals, which could have applications in the fields of education and workplace productivity.

合成法

The synthesis of 1-(2-Chlorophenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea involves the reaction of 1-(2-chlorophenyl)piperazine with 2-(4-(thiophen-2-yl)piperidin-1-yl)ethanamine, followed by the reaction with urea to form the final product. The synthesis has been optimized to yield high purity and high yield of the final product.

科学的研究の応用

1-(2-Chlorophenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea has been extensively studied in preclinical models of several psychiatric disorders, including schizophrenia, depression, and Parkinson's disease. In animal models, this compound has been shown to improve cognitive function, reduce motor deficits, and enhance social behavior. In clinical trials, this compound has been shown to improve cognitive function in patients with schizophrenia and Alzheimer's disease.

特性

IUPAC Name

1-(2-chlorophenyl)-3-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3OS/c19-15-4-1-2-5-16(15)21-18(23)20-9-12-22-10-7-14(8-11-22)17-6-3-13-24-17/h1-6,13-14H,7-12H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLRFEGSPJXMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。